molecular formula C13H21N B1462090 (Pentan-2-yl)(1-phenylethyl)amine CAS No. 1019568-24-1

(Pentan-2-yl)(1-phenylethyl)amine

Cat. No.: B1462090
CAS No.: 1019568-24-1
M. Wt: 191.31 g/mol
InChI Key: FWXGRHFHDICVAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Pentan-2-yl)(1-phenylethyl)amine is a chiral amine compound of interest in advanced organic synthesis and pharmaceutical research. As a substituted phenethylamine, it shares a fundamental structural backbone with a wide class of biologically active compounds, including neurotransmitters and various active pharmaceutical ingredients . The presence of two chiral centers in its molecular structure makes it a valuable scaffold for developing asymmetric synthesis methodologies and for use as a building block in the creation of enantiomerically pure compounds . This amine is primarily used in research and development settings. Its applications include serving as a precursor or intermediate in the synthesis of more complex molecules for medicinal chemistry studies. Researchers also value it as a model compound for developing new catalytic processes, such as dynamic kinetic resolution (DKR), which is a powerful method for obtaining single enantiomers from racemic mixtures . This compound is for Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly not for human consumption.

Properties

CAS No.

1019568-24-1

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

N-(1-phenylethyl)pentan-2-amine

InChI

InChI=1S/C13H21N/c1-4-8-11(2)14-12(3)13-9-6-5-7-10-13/h5-7,9-12,14H,4,8H2,1-3H3

InChI Key

FWXGRHFHDICVAM-UHFFFAOYSA-N

SMILES

CCCC(C)NC(C)C1=CC=CC=C1

Canonical SMILES

CCCC(C)NC(C)C1=CC=CC=C1

Origin of Product

United States

Stereochemical Investigations and Mechanisms of Control in Chiral Amine Formation

Enantioselective Control Strategies for Multi-Chiral Center Systems like (Pentan-2-yl)(1-phenylethyl)amine

The synthesis of molecules with multiple stereocenters, such as this compound, requires sophisticated enantioselective control strategies to obtain the desired stereoisomer in high purity. A primary method for achieving this is through catalytic asymmetric synthesis, where a small amount of a chiral catalyst directs the reaction to favor the formation of one enantiomer over others. acs.orgresearcher.life

One of the most effective approaches for synthesizing chiral amines is the asymmetric hydrogenation of prochiral imines. acs.orgnih.gov This method involves the use of transition metal catalysts, such as rhodium or iridium, complexed with chiral ligands. acs.orgyoutube.com For the synthesis of a bis-α-chiral amine like this compound, a sequential approach is often employed. This could involve the asymmetric synthesis of one chiral fragment, followed by its use as a chiral auxiliary to direct the formation of the second stereocenter. mdpi.com

For instance, the synthesis could begin with the enantioselective synthesis of (R)- or (S)-1-phenylethylamine from acetophenone. youtube.comresearchgate.net This can be achieved through various methods, including enzymatic transamination or asymmetric reductive amination using a chiral catalyst or auxiliary. mdpi.comnih.govacs.org The resulting enantiomerically pure 1-phenylethylamine (B125046) can then be reacted with pentan-2-one in a reductive amination step. The existing stereocenter in 1-phenylethylamine can influence the stereochemical outcome at the newly formed stereocenter, a phenomenon known as diastereoselective induction.

Recent advancements have also focused on the development of tandem reactions, where multiple bond-forming events and stereocenters are created in a single pot, often with high levels of stereocontrol. pnas.org Such strategies, while complex to develop, offer increased efficiency and atom economy. The development of novel chiral ligands and organocatalysts continues to expand the toolkit for the enantioselective synthesis of complex chiral amines. acs.orgalfachemic.com

Table 1: Selected Catalytic Systems for Asymmetric Amine Synthesis

Catalyst SystemReaction TypeKey Features
Rhodium/DIPAMPAsymmetric HydrogenationEffective for the hydrogenation of enamines to form chiral amines. youtube.com
Ruthenium/BINAPAsymmetric HydrogenationAnother widely used system for asymmetric hydrogenation of various substrates. youtube.com
Chiral Phosphoric AcidsOrganocatalysisCan be used in combination with metal catalysts to enhance enantioselectivity. nih.gov
Amine TransaminasesBiocatalysisOffer high stereoselectivity for the synthesis of chiral amines from ketones. nih.govacs.org
Chiral N,N'-Dioxide-Metal ComplexesAsymmetric AllylationEffective for the synthesis of homoallylic amines with high enantioselectivity. researchgate.net

This table provides examples of catalyst systems and is not exhaustive.

Diastereoselective Induction in Synthetic Pathways

Diastereoselective induction is a critical concept in the synthesis of molecules with multiple stereocenters, including this compound. msu.edu This phenomenon occurs when an existing chiral center in a molecule influences the stereochemical outcome of a new stereocenter being formed, leading to a preference for one diastereomer over another. chemrxiv.org

In the synthesis of this compound, if one starts with an enantiomerically pure form of 1-phenylethylamine, its stereocenter can direct the addition of the amine to pentan-2-one during reductive amination. The formation of the imine or enamine intermediate, followed by reduction, will likely proceed through a transition state where steric interactions are minimized. This energetic preference translates into the selective formation of one diastereomer. youtube.com

The degree of diastereoselectivity is influenced by several factors, including the nature of the reactants, the reaction conditions (temperature, solvent), and the choice of catalyst or reducing agent. For example, in the allylation of chiral N-tosyl imines, the use of Lewis acids can lead to the formation of a six-membered ring chelate, which adopts a half-chair-like conformation and directs the stereochemical outcome. chemrxiv.org Computational studies are often employed to understand the conformational preferences of transition states and predict the major diastereomer. chemrxiv.org

The synthesis of complex molecules containing non-adjacent stereocenters, a feature present in some chiral amines, presents a significant challenge. pnas.org Achieving high diastereoselectivity in such cases often requires the development of highly specific catalyst systems that can control the stereochemistry over a longer range. pnas.org

Table 2: Factors Influencing Diastereoselectivity

FactorInfluence on DiastereoselectivityExample
Existing Chiral Center The steric and electronic properties of the existing chiral center dictate the facial bias for the approach of the incoming reagent. msu.eduIn the synthesis of this compound, the phenyl group and the methyl group of the 1-phenylethylamine moiety will influence the approach of the hydride to the imine intermediate.
Reaction Temperature Lower temperatures generally lead to higher diastereoselectivity as the energy difference between the diastereomeric transition states becomes more significant.Cooling the reaction mixture during the reductive amination step can enhance the diastereomeric excess.
Solvent The polarity and coordinating ability of the solvent can influence the conformation of the transition state and thus the diastereoselectivity. daneshyari.comA non-coordinating solvent might favor a more rigid, chelated transition state, leading to higher selectivity.
Catalyst/Reagent The size and nature of the catalyst or reagent can have a profound impact on the stereochemical outcome. researchgate.netThe use of a bulky reducing agent may lead to a different diastereomeric ratio compared to a smaller one due to different steric interactions in the transition state.

Origins of Stereoselectivity in Catalytic Systems Employing Chiral Amines

Chiral amines, including derivatives of 1-phenylethylamine, are not only synthetic targets but are also widely used as chiral auxiliaries, ligands for metal catalysts, and organocatalysts to induce stereoselectivity in other reactions. mdpi.comalfachemic.com The origins of this stereoselectivity lie in the ability of the chiral amine to create a chiral environment around the reacting species, leading to a differentiation of the enantiotopic faces or groups of the substrate.

In organocatalysis, chiral primary and secondary amines can react with carbonyl compounds to form enamine or iminium ion intermediates. alfachemic.com The chirality of the amine is transferred to this intermediate, which then reacts with a second substrate. The stereochemical outcome is determined by the specific conformation of the enamine or iminium ion, which is influenced by the steric and electronic properties of the chiral amine catalyst. For example, chiral secondary amine catalysts derived from L-valine are commonly used to promote various asymmetric reactions. alfachemic.com

When used as ligands in transition metal catalysis, chiral amines coordinate to the metal center, creating a chiral catalytic complex. acs.org This complex then interacts with the substrate, and the stereoselectivity arises from the differential interaction between the chiral ligand and the prochiral substrate in the transition state. The development of modular chiral ligands, where the steric and electronic properties can be systematically varied, has been crucial for achieving high levels of enantioselectivity in a wide range of transformations. acs.org The fine-tuning of these ligands allows for the optimization of the catalyst for a specific reaction. acs.org

Analysis of Chiroptical Properties for Stereochemical Assignment

The determination of the absolute stereochemistry of chiral molecules is a critical aspect of stereochemical investigation. daneshyari.com Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a powerful non-destructive technique for this purpose. nih.govresearchgate.net CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. daneshyari.com Enantiomers will produce mirror-image CD spectra, while a racemate will show no CD signal. daneshyari.com

For chiral amines like this compound, direct CD analysis can sometimes be challenging due to weak signals in the accessible UV region. researchgate.net To overcome this, chromophoric derivatizing agents can be used. These agents react with the amine to form a new molecule with strong CD signals, often in the visible region, making the analysis more sensitive and reliable. researchgate.netutexas.edu The sign of the Cotton effect in the CD spectrum can often be correlated with the absolute configuration of the chiral center. utexas.edu

Another approach involves the use of host-guest chemistry. acs.org A chiral host molecule can form a complex with the chiral amine (the guest), and the stereochemistry of the amine induces a specific chirality (helicity) in the host-guest complex. acs.orgresearchgate.net This induced chirality can be readily detected by CD spectroscopy, and empirical rules can often be used to relate the observed CD signal to the absolute configuration of the guest molecule. acs.org This method offers a rapid and sensitive way to determine the absolute stereochemistry and enantiomeric excess of chiral amines. nih.govrsc.org

Table 3: Chiroptical Methods for Stereochemical Analysis

MethodPrincipleApplication to Chiral Amines
Optical Rotation Measures the rotation of plane-polarized light. The sign and magnitude depend on the enantiomer, concentration, solvent, and wavelength. daneshyari.comA classical method, but can be less reliable for absolute configuration assignment without comparison to known standards. daneshyari.com
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left and right circularly polarized light. daneshyari.comProvides a spectral fingerprint for each enantiomer. The sign of the Cotton effects can be correlated to absolute configuration. utexas.edu
Exciton Coupled Circular Dichroism (ECCD) A powerful CD technique where two or more chromophores in a chiral molecule or complex interact, giving rise to characteristic coupled CD signals. utexas.eduacs.orgOften used with derivatizing agents or host-guest systems to provide unambiguous assignment of absolute configuration. acs.org
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light, providing information about the stereochemistry of vibrational modes. numberanalytics.comCan be used to determine the absolute configuration by comparing the experimental spectrum to a theoretically calculated spectrum.

Advanced Characterization and Analytical Techniques in Chiral Amine Research

Spectroscopic Analysis for Stereochemical Elucidation

Spectroscopic techniques are indispensable tools for probing the intricate stereochemical features of chiral molecules like (pentan-2-yl)(1-phenylethyl)amine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the diastereomeric and enantiomeric purity of chiral compounds. For enantiomers, which have identical NMR spectra in an achiral environment, derivatization with a chiral derivatizing agent (CDA) is often employed to create diastereomers. rsc.orgnih.gov These diastereomers exhibit distinct NMR signals, allowing for their quantification.

In the case of this compound, which itself can exist as four stereoisomers ((R,R), (S,S), (R,S), and (S,R)), direct NMR analysis can potentially distinguish the diastereomeric pairs ((R,R)/(R,S), (S,S)/(S,R), etc.) due to their different chemical environments. For the determination of enantiomeric excess (e.e.), a CDA such as Mosher's acid or a chiral phosphazane reagent could be used to convert the amine into a mixture of diastereomeric amides or phosphonamides. rsc.org The resulting diastereomers would exhibit different chemical shifts (δ) in their ¹H or ³¹P NMR spectra, and the integration of these signals would provide the ratio of the enantiomers.

Table 1: Hypothetical ¹H NMR Data for Diastereomeric Derivatives of this compound

DiastereomerProton SignalChemical Shift (ppm)Integration
(R)-AmideMethine (CH-N)4.851.00
(S)-AmideMethine (CH-N)4.820.25

This interactive table illustrates the distinct chemical shifts that would be observed for diastereomeric derivatives, allowing for the calculation of enantiomeric excess.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that provide information about the absolute configuration of chiral molecules. researchgate.netnih.gov These methods measure the differential absorption of left and right circularly polarized light by a chiral sample.

To assign the absolute configuration of a specific stereoisomer of this compound, its experimental VCD and ECD spectra would be recorded. Concurrently, quantum mechanical calculations, typically using Density Functional Theory (DFT), are performed to predict the theoretical spectra for a known configuration (e.g., the (R,R)-isomer). A comparison of the experimental spectrum with the calculated spectrum allows for the unambiguous assignment of the absolute configuration. researchgate.net VCD is particularly useful for distinguishing between diastereomers where ECD may be less effective. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for the structural confirmation and purity analysis of synthesized compounds. nih.govojp.gov HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental composition of this compound. This technique can readily distinguish the target compound from potential impurities that have different elemental formulas, even if they have the same nominal mass. Tandem MS (MS/MS) experiments can further confirm the structure by analyzing the fragmentation patterns of the molecule. nih.gov

Table 2: Hypothetical High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₃H₂₁N
Calculated Exact Mass191.1674
Measured Exact Mass (HRMS)191.1672
Mass Error (ppm)-1.0

This interactive table showcases how the measured exact mass from HRMS confirms the elemental composition of the target compound with high accuracy.

Chromatographic Methods for Stereoisomer Separation and Quantification

Chromatographic techniques are paramount for the separation and quantification of the individual stereoisomers of this compound from a racemic or diastereomeric mixture.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for separating enantiomers and determining their purity. nih.gov The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly employed for the separation of chiral amines. nih.govnih.gov

For the analysis of this compound, a suitable chiral column, such as one packed with a cellulose tris(3,5-dimethylphenylcarbamate) coated silica gel, would be selected. nih.gov A mobile phase, typically a mixture of a nonpolar solvent like hexane and an alcohol, would be optimized to achieve baseline separation of the enantiomers. The area under each peak in the chromatogram is proportional to the concentration of that enantiomer, allowing for the precise calculation of the enantiomeric excess.

Table 3: Hypothetical Chiral HPLC Separation Data for this compound Enantiomers

EnantiomerRetention Time (min)Peak Area
(R,R)-isomer12.595000
(S,S)-isomer14.25000

This interactive table demonstrates the separation of enantiomers by chiral HPLC, with differing retention times and peak areas used to determine enantiomeric excess.

Gas Chromatography (GC) with a chiral stationary phase is another powerful technique for the separation of volatile chiral compounds. researchgate.net For chiral amines like this compound, derivatization is often necessary to increase their volatility and improve chromatographic performance. Common derivatizing agents include trifluoroacetic anhydride or acetic anhydride, which convert the amine into the corresponding N-trifluoroacetyl or N-acetyl derivative. wiley.comsigmaaldrich.com

The separation is performed on a capillary column coated with a chiral stationary phase, frequently a derivatized cyclodextrin. wiley.comuni-muenchen.de The different interactions between the enantiomeric derivatives and the chiral stationary phase result in different retention times, enabling their separation and quantification.

Table 4: Hypothetical Chiral GC Separation Data for N-Trifluoroacetylated this compound Enantiomers

Enantiomer DerivativeRetention Time (min)
N-TFA-(R,R)-isomer18.3
N-TFA-(S,S)-isomer19.1

This interactive table illustrates the separation of derivatized enantiomers by chiral GC, highlighting the difference in retention times that allows for their quantification.

Computational and Theoretical Chemistry Studies on Pentan 2 Yl 1 Phenylethyl Amine Systems

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is particularly effective in elucidating reaction mechanisms by mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies.

Transition State Analysis in Stereoselective Pathways

In stereoselective reactions involving chiral amines, understanding the origin of stereoselectivity is crucial. DFT calculations can be employed to locate and characterize the transition states for the formation of different stereoisomers. The relative energies of these transition states determine the stereochemical outcome of the reaction.

For a reaction involving (pentan-2-yl)(1-phenylethyl)amine as a chiral ligand or auxiliary, DFT would be used to model the transition state structures leading to the R and S products. A lower calculated activation energy for one diastereomeric transition state over the other would provide a theoretical basis for the observed enantioselectivity. This analysis involves meticulous optimization of the geometries of the transition states and verification that they represent true saddle points on the potential energy surface through frequency calculations.

While direct data for this compound is scarce, studies on similar chiral amines in asymmetric synthesis showcase this approach. For instance, DFT has been used to rationalize the stereoselectivity in reactions where 1-phenylethylamine (B125046) is used as a chiral auxiliary mdpi.com. These studies typically reveal that non-covalent interactions, such as steric hindrance or hydrogen bonding, in the transition state are responsible for favoring one stereochemical pathway.

Table 1: Hypothetical DFT Data for Transition State Analysis

Transition StateProduct StereoisomerRelative Energy (kcal/mol)Key Stabilizing/Destabilizing Interactions
TS-RR0.0Favorable steric arrangement, potential H-bonding
TS-SS+3.5Steric clash between phenyl and pentyl groups

Note: This table is illustrative and not based on published experimental data for the specific compound.

Computational Probing of Ligand-Substrate and Catalyst-Substrate Interactions

DFT calculations are also instrumental in understanding the intricate non-covalent interactions between a chiral ligand like this compound, the substrate, and a metal catalyst. These interactions govern the geometry of the reactive complex and, consequently, the stereochemical outcome.

Computational models can quantify the strength of interactions such as hydrogen bonding, π-stacking, and steric repulsion. By analyzing the electron density distribution, one can identify critical points of interaction that dictate the orientation of the substrate relative to the chiral environment created by the ligand. This insight is vital for the rational design of more effective and selective catalysts. A theoretical study on a reaction involving (E)-N-methyl-1-phenylethan-1-imine oxide, a derivative of 1-phenylethylamine, utilized DFT to understand the cycloaddition mechanism, highlighting the importance of frontier molecular orbital interactions researchgate.net.

Molecular Modeling and Dynamics Simulations

While DFT provides detailed electronic structure information, molecular modeling and dynamics simulations offer insights into the conformational behavior and dynamic nature of molecules and their complexes over time.

Conformational Analysis of Chiral Amines and Their Metal Complexes

The biological activity and catalytic performance of chiral amines are often dictated by their three-dimensional structure. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. For this compound, with its multiple rotatable bonds, numerous conformations are possible.

Computational methods can systematically explore the conformational space to identify the most populated conformers in solution. Studies on the related 2-phenylethylamine have revealed the presence of both folded (gauche) and extended (anti) conformations, with the gauche conformers being stabilized by a weak N-H···π interaction between the amino group and the aromatic ring researchgate.net. A similar analysis for this compound would be crucial to understand its preferred shape and how it interacts with other molecules.

Table 2: Representative Torsional Angles for Low-Energy Conformers of an Analogous Chiral Amine

ConformerDihedral Angle 1 (C-C-N-C)Dihedral Angle 2 (C-C-C-N)Relative Population (%)
Gauche 165°175°45
Gauche 2-70°-170°45
Anti180°60°10

Note: This table is based on general principles of conformational analysis for similar molecules and is for illustrative purposes.

Virtual Screening and Ligand Docking for Catalyst/Ligand Optimization

Virtual screening and ligand docking are powerful computational techniques primarily used in drug discovery, but their principles are applicable to catalyst design. If this compound were part of a library of potential chiral ligands, virtual screening could be used to rapidly assess their potential efficacy for a given reaction.

This process involves docking each ligand into the active site of a modeled catalyst-substrate complex. A scoring function then estimates the binding affinity and predicts the preferred binding mode. Ligands that dock favorably and orient the substrate for the desired stereochemical outcome are identified as promising candidates for experimental testing. This approach accelerates the discovery of new and improved catalysts by prioritizing synthetic efforts. While specific virtual screening studies involving this particular amine are not reported, the methodology is a standard tool in modern catalyst development nih.govnih.gov.

Quantitative Structure-Activity/Selectivity Relationship (QSAR/QSSR) Studies for Stereochemical Induction

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Selectivity Relationship (QSSR) studies aim to establish a mathematical correlation between the structural properties of a series of compounds and their biological activity or, in this context, their stereoselectivity in a chemical reaction.

For a series of chiral amine ligands related to this compound, a QSAR/QSSR study would involve:

Generating a dataset: Synthesizing a library of related amines with systematic variations in their structure.

Calculating molecular descriptors: Using computational software to calculate a wide range of numerical descriptors that encode the structural and electronic features of each amine (e.g., steric parameters, electronic properties, topological indices).

Developing a model: Employing statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates the calculated descriptors to the experimentally observed enantiomeric excess (ee) or diastereomeric ratio (dr).

Validating the model: Testing the predictive power of the model using an independent set of compounds.

A successful QSAR/QSSR model can provide valuable insights into the key structural features that govern stereochemical induction. This knowledge can then be used to predict the selectivity of new, unsynthesized ligands, thereby guiding the design of more efficient chiral catalysts. Although no specific QSAR/QSSR studies on this compound for stereochemical induction were found in the reviewed literature, this methodology has been applied to various classes of chiral catalysts and ligands to rationalize and predict their performance researchgate.net.

Future Perspectives and Emerging Research Directions in Chiral Amine Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Chiral Amines

The development of environmentally benign and economically viable synthetic routes to chiral amines is a paramount goal for chemists. Traditional methods often rely on stoichiometric reagents, harsh reaction conditions, and produce significant waste. openaccessgovernment.org The future of chiral amine synthesis lies in the adoption of catalytic and biocatalytic approaches that offer high atom economy and mild reaction conditions.

One of the most powerful strategies for the synthesis of chiral amines is the asymmetric hydrogenation of unsaturated nitrogen-containing compounds. acs.org This method is highly sustainable due to its excellent atom economy, producing minimal waste. acs.org Recent advancements have focused on expanding the substrate scope and improving the efficiency of these reactions through the development of novel transition metal catalysts. acs.orgnih.gov

Biocatalysis has also emerged as a powerful tool for the sustainable synthesis of chiral amines. openaccessgovernment.orgacs.org Enzymes such as transaminases, amine dehydrogenases, and imine reductases offer unparalleled stereoselectivity under mild, aqueous conditions. acs.orgnih.gov Researchers are actively engaged in protein engineering and directed evolution to create enzymes with enhanced stability, broader substrate specificity, and improved catalytic efficiency. nih.gov The use of whole-cell biocatalysts is particularly advantageous as it obviates the need for costly enzyme purification and cofactor regeneration. acs.orguva.nl Recent work has focused on developing amine-tolerant E. coli strains to improve the efficiency of in vivo bioamination of prochiral ketones. uva.nl

Key Developments in Sustainable Chiral Amine Synthesis:

MethodologyKey FeaturesRecent Advancements
Asymmetric Hydrogenation High atom economy, minimal waste, use of transition metal catalysts. acs.orgDevelopment of modular chiral ligands to fine-tune catalyst activity and selectivity. acs.orgnih.gov
Biocatalysis (Enzymatic) High stereoselectivity, mild reaction conditions, use of enzymes like transaminases and amine dehydrogenases. acs.orgnih.govProtein engineering to enhance enzyme stability and substrate scope; development of enzymatic cascades. acs.orgnih.gov
Whole-Cell Biocatalysis Cost-effective, no need for enzyme purification or cofactor addition. acs.orguva.nlEngineering of amine-tolerant microbial strains for improved in vivo synthesis. uva.nl

Advancements in Chiral Ligand and Auxiliary Design

The design and synthesis of chiral ligands and auxiliaries are central to the advancement of asymmetric catalysis. nih.govpnas.org These molecules play a critical role in controlling the stereochemical outcome of a reaction by creating a chiral environment around the metal center or the substrate. pnas.org

Future research in this area is focused on the development of "privileged ligands," which are structurally complex yet readily accessible ligands that can be applied to a wide range of catalytic transformations with high enantioselectivity. pnas.org The modular design of ligands, where different components can be easily varied, allows for the rapid optimization of catalyst performance for a specific reaction. acs.orgnih.gov

Pincer complexes, which feature a tridentate ligand that binds to a metal center in a meridional fashion, have emerged as a powerful class of catalysts. nih.gov The rigid and well-defined structure of chiral pincer complexes allows for precise control over the steric and electronic environment of the metal, leading to high levels of stereoselectivity. nih.gov Innovations in the design of chiral pincer ligands are expected to expand their utility in a variety of asymmetric transformations. nih.gov

Another key trend is the development of chiral ligands derived from abundant and renewable resources, which aligns with the principles of green chemistry. The use of chiral auxiliaries, which are temporarily attached to the substrate to direct a stereoselective transformation, also continues to be an important strategy, particularly for the synthesis of complex molecules. nih.gov

Integration of Machine Learning and Artificial Intelligence in Stereoselective Synthesis

Furthermore, ML is being used to develop a deeper, quantitative understanding of the factors that govern stereoselectivity. bohrium.comarxiv.org By analyzing large datasets, ML models can identify subtle relationships between catalyst structure, substrate properties, and reaction outcome that may not be apparent to human researchers. arxiv.org This knowledge can then be used to guide the rational design of new and more effective chiral catalysts. digitellinc.com

Impact of AI and Machine Learning on Stereoselective Synthesis:

Application AreaContribution of AI/ML
Catalyst Discovery Virtual screening of large ligand libraries to predict catalyst performance. acs.orgasiaresearchnews.com
Reaction Optimization Rapid identification of optimal reaction conditions through predictive modeling. acs.org
Mechanistic Understanding Uncovering complex relationships between structure and stereoselectivity. bohrium.comarxiv.org
Predictive Synthesis Forecasting the enantiomeric excess of unknown reactions. nih.gov

Exploration of New Catalytic Transformations Utilizing Chiral Amine Scaffolds

Chiral amines are not only valuable synthetic targets but also versatile catalysts and ligands in their own right. acs.org The nucleophilic nature of the amine nitrogen allows them to participate in a wide range of catalytic transformations. acs.org

Chiral amines can act as organocatalysts, promoting reactions through the formation of enamine or iminium ion intermediates. acs.org They have been successfully employed in a variety of asymmetric reactions, including aldol (B89426) reactions, Michael additions, and cycloadditions. acs.org

Furthermore, chiral amine scaffolds are frequently incorporated into the design of more complex ligands for transition metal catalysis. researchgate.net The combination of a chiral amine with other coordinating groups can lead to highly effective and selective catalysts for a diverse array of transformations. researchgate.net

Future research will likely focus on expanding the scope of reactions catalyzed by chiral amines and their derivatives. This includes the development of novel catalytic cycles that exploit the unique reactivity of the amine functional group. The integration of chiral amine catalysis with other catalytic strategies, such as photoredox catalysis, is also a promising area of investigation that could lead to the discovery of unprecedented chemical transformations. researchgate.net

Q & A

Q. What are the recommended synthetic routes for (Pentan-2-yl)(1-phenylethyl)amine?

The synthesis of this compound can be achieved through alkylation or reductive amination strategies. A common approach involves reacting 1-phenylethylamine with a pentan-2-yl halide (e.g., bromide or chloride) under basic conditions, using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate nucleophilic substitution . Temperature control (e.g., 60–80°C) and catalysts such as potassium carbonate may enhance yield. Alternative routes include reductive amination of pentan-2-one with 1-phenylethylamine using sodium cyanoborohydride in methanol .

Q. How can the structure of this compound be confirmed?

Structural characterization typically employs:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR to identify protons and carbons in the pentan-2-yl and phenylethyl moieties.
  • Fourier-Transform Infrared Spectroscopy (FTIR): Detection of N–H stretching (~3300 cm1^{-1}) and aromatic C–H vibrations.
  • Mass Spectrometry (MS): Molecular ion peak (m/z ≈ 205) and fragmentation patterns confirm the molecular formula (C13_{13}H21_{21}N) .

Q. What are the key physicochemical properties of this compound?

Key properties include:

PropertyValue/Description
Molecular Weight191.31 g/mol
LogP (Hydrophobicity)~3.5 (estimated via computational methods)
SolubilityLow in water; soluble in organic solvents (e.g., ethanol, chloroform)
StabilityStable under inert conditions; sensitive to strong oxidizers
These properties influence its reactivity and suitability for biological assays .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized?

Chiral resolution or asymmetric synthesis is critical for isolating enantiomers. A method inspired by chiral selenated amine synthesis involves using (R)- or (S)-configured amino acid derivatives as chiral auxiliaries or catalysts. For example, (R)-phenylglycine-derived catalysts can induce stereoselectivity during reductive amination, achieving enantiomeric excess (ee) >90% . Reaction conditions (e.g., solvent polarity, temperature) must be rigorously controlled to minimize racemization.

Q. What in vitro assays are suitable for evaluating its biological activity?

Potential assays include:

  • Receptor Binding Studies: Radioligand displacement assays to assess affinity for amine receptors (e.g., serotonin or dopamine receptors).
  • Enzyme Inhibition: Testing against monoamine oxidases (MAOs) using spectrophotometric methods.
  • Cytokine Modulation: IL-6 expression assays, where the compound’s effect on mRNA/protein levels is quantified via qPCR or ELISA (see analogous studies in ).
    Dose-response curves and IC50_{50} values should be generated using standardized cell lines (e.g., HEK293 or RAW264.7).

Q. How do structural modifications impact its reactivity and bioactivity?

Systematic modifications can be analyzed as follows:

  • Pentan-2-yl Chain: Shortening the chain reduces hydrophobicity, potentially lowering membrane permeability.
  • Phenyl Substituents: Electron-withdrawing groups (e.g., –F) on the phenyl ring may enhance electrophilic substitution rates .
  • Amine Functionalization: Converting to a tertiary amine (e.g., N-methylation) alters basicity and receptor interactions.
    Comparative studies using derivatives synthesized via Heck or Suzuki couplings can reveal structure-activity relationships (SARs) .

Q. How should researchers resolve contradictions in reported biological activities?

Discrepancies may arise from:

  • Assay Variability: Differences in cell lines, incubation times, or endpoint measurements.
  • Compound Purity: HPLC or GC-MS validation (>95% purity) is essential.
  • Solvent Effects: DMSO vs. aqueous buffers may influence solubility and activity.
    Meta-analyses of analogous compounds (e.g., substituted phenethylamines) and standardized protocols (e.g., NIH/NCATS guidelines) are recommended .

Q. What advanced spectroscopic techniques elucidate its reaction mechanisms?

  • Time-Resolved FTIR: Monitors intermediate formation during oxidation/reduction.
  • X-ray Crystallography: Resolves 3D structure of co-crystallized complexes (e.g., with enzymes).
  • Electron Paramagnetic Resonance (EPR): Detects radical intermediates in oxidative pathways .

Data Contradiction Analysis

Q. Why do different studies report varying yields for its synthesis?

Yield discrepancies often stem from:

  • Reagent Ratios: Excess amine or halide alters reaction equilibrium.
  • Catalyst Efficiency: Pd-based catalysts (e.g., Pd/C) may degrade under prolonged heating.
  • Workup Procedures: Incomplete extraction or purification (e.g., column chromatography vs. distillation) impacts final yield .

Q. How can computational modeling guide experimental design?

  • Density Functional Theory (DFT): Predicts thermodynamic favorability of reaction pathways (e.g., SN2 vs. radical mechanisms).
  • Molecular Dynamics (MD): Simulates interactions with biological targets (e.g., lipid bilayer penetration).
  • QSAR Models: Links structural descriptors (e.g., polar surface area) to bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.